4-Chloro-1-(2-fluorophenyl)-1H-pyrazolo[3,4-D]pyrimidine
Description
Properties
IUPAC Name |
4-chloro-1-(2-fluorophenyl)pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClFN4/c12-10-7-5-16-17(11(7)15-6-14-10)9-4-2-1-3-8(9)13/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYEMWSMYVIWILO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C3=C(C=N2)C(=NC=N3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClFN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(2-fluorophenyl)-1H-pyrazolo[3,4-D]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazolo[3,4-D]pyrimidine Core: This step involves the cyclization of appropriate precursors to form the pyrazolo[3,4-D]pyrimidine scaffold.
Fluorophenyl Substitution: The final step involves the substitution of the 1-position with a fluorophenyl group, which can be accomplished through nucleophilic aromatic substitution reactions using appropriate fluorophenyl precursors.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-(2-fluorophenyl)-1H-pyrazolo[3,4-D]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines or thiols under suitable conditions.
Suzuki Coupling Reactions: The compound can participate in Suzuki coupling reactions with boronic acids in the presence of palladium catalysts to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Suzuki Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate in solvents such as toluene or ethanol are typical conditions.
Major Products
Nucleophilic Aromatic Substitution: Substituted derivatives with various functional groups at the 4-position.
Suzuki Coupling: Biaryl derivatives with extended conjugation and potential biological activity.
Scientific Research Applications
4-Chloro-1-(2-fluorophenyl)-1H-pyrazolo[3,4-D]pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and inflammatory disorders.
Biological Studies: It serves as a tool compound to study biological pathways and molecular targets, particularly those involving kinase inhibition.
Chemical Biology: The compound is used in chemical biology to probe protein-ligand interactions and to develop new chemical probes.
Industrial Applications: It finds applications in the development of agrochemicals and materials science due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-1-(2-fluorophenyl)-1H-pyrazolo[3,4-D]pyrimidine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of kinases, inhibiting their activity and thereby modulating signaling pathways involved in cell proliferation and survival . This inhibition can lead to the suppression of tumor growth and the reduction of inflammation in various disease models .
Comparison with Similar Compounds
Comparison with Structural Analogues
Table 1: Structural and Functional Comparison of Selected Pyrazolo[3,4-d]pyrimidine Derivatives
Key Observations
Substituent Position and Electronic Effects: The 2-fluorophenyl group in the target compound provides moderate electron-withdrawing effects, balancing reactivity and stability. Chloromethyl groups (e.g., 6-(CH2Cl)) increase reactivity for nucleophilic substitution, enabling facile derivatization into prodrugs or targeted agents .
Biological Activity :
- Piperazinyl derivatives (e.g., ) show enhanced selectivity for kinases like Src due to hydrogen-bonding interactions with the morpholine or piperazine moieties .
- Compounds with allylthio groups (e.g., ) demonstrate improved antibacterial activity, likely due to thioether-mediated membrane disruption .
- The target compound’s 2-fluorophenyl group may mimic tyrosine residues in ATP-binding pockets, making it a candidate for EGFR or BTK inhibition, as seen in related derivatives (e.g., ) .
Synthetic Accessibility :
Biological Activity
4-Chloro-1-(2-fluorophenyl)-1H-pyrazolo[3,4-D]pyrimidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, enzymatic inhibition, and potential therapeutic applications.
- IUPAC Name : this compound
- CAS Number : 630107-83-4
- Molecular Formula : C11H7ClFN3
- Molecular Weight : 248.64 g/mol
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of pyrazolo derivatives, including this compound. These compounds have shown significant efficacy against various pathogens. For instance:
- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values in the range of 0.22 to 0.25 μg/mL against certain bacterial strains, indicating potent antimicrobial activity .
- Biofilm Inhibition : The compound demonstrated a significant ability to inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, outperforming conventional antibiotics like Ciprofloxacin in biofilm reduction percentage .
Enzymatic Inhibition
The compound has been identified as an inhibitor of key enzymes involved in bacterial survival and proliferation:
- DNA Gyrase and Dihydrofolate Reductase (DHFR) : It displayed IC50 values ranging from 12.27–31.64 μM for DNA gyrase and 0.52–2.67 μM for DHFR, suggesting its potential as a therapeutic agent targeting these enzymes .
Study on Antimicrobial Derivatives
A study published in the ACS Omega journal evaluated multiple pyrazole derivatives, including our compound of interest. The findings highlighted:
- Activity Spectrum : The tested derivatives showed broad-spectrum antimicrobial activity with low hemolytic activity (3.23 to 15.22% lysis), indicating their safety profile .
- Synergistic Effects : When combined with other antibiotics like Ciprofloxacin and Ketoconazole, the pyrazolo derivatives exhibited synergistic effects, further lowering their effective MICs .
Enzymatic Activity Assessment
Research conducted on the enzymatic inhibition capabilities of this compound revealed:
- Selectivity : The compound selectively inhibited certain deubiquitinases (DUBs) with IC50 values below 50 μM for USP7 while showing minimal activity against other DUBs, indicating its potential for selective therapeutic applications in cancer treatment .
Summary Table of Biological Activities
Q & A
Q. How to address low reproducibility in crystallographic data?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
